![molecular formula C19H21Cl3F3N3O B2557365 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-[(4-chlorophenyl)methoxy]ethyl}piperazine hydrochloride CAS No. 1029987-14-1](/img/structure/B2557365.png)

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-[(4-chlorophenyl)methoxy]ethyl}piperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

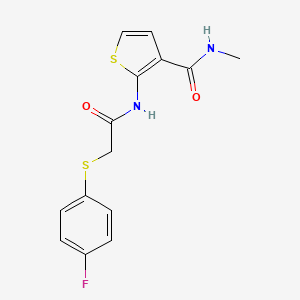

Description

This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. It also contains a piperazine ring with a methoxyethyl group attached to a chlorophenyl group .

Scientific Research Applications

N-Dealkylation and Arylpiperazine Derivatives

Arylpiperazine derivatives, including molecules with structural similarities to the queried compound, are primarily studied for their pharmacological applications, particularly in treating depression, psychosis, and anxiety. These compounds undergo extensive metabolism, often involving CYP3A4-dependent N-dealkylation, leading to a variety of metabolites with significant physiological effects. Such studies underscore the importance of understanding the metabolic pathways and pharmacological implications of arylpiperazine derivatives (Caccia, 2007).

Pro-cognitive Effects and Dopamine Receptors

Research into compounds structurally related to the queried molecule also explores their interaction with dopamine receptors, suggesting a role in enhancing cognitive functions. This includes investigating the pro-cognitive effects of peptides mediated by dopamine receptors, which might be relevant for the development of drugs affecting the renin-angiotensin system (RAS) and offering insights into clinically relevant drug interactions (Braszko, 2010).

Dipeptidyl Peptidase IV Inhibitors

The therapeutic potential of piperazine derivatives extends to the treatment of type 2 diabetes mellitus through the inhibition of Dipeptidyl Peptidase IV (DPP IV). Research in this area focuses on identifying inhibitors that can manage glucose levels by modulating the activity of incretin hormones, demonstrating the versatility of piperazine scaffolds in drug development (Mendieta, Tarragó, & Giralt, 2011).

Piperazine Derivatives and Therapeutic Uses

Piperazine derivatives are widely recognized for their therapeutic applications across various domains, including antipsychotic, antidepressant, anticancer, and antiviral agents. The modification of substituents on the piperazine nucleus significantly influences the medicinal potential of these molecules, highlighting the importance of structural modifications in drug discovery (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity

Piperazine derivatives have also shown promise in developing anti-mycobacterial agents, particularly against Mycobacterium tuberculosis. The structural motif of piperazine is crucial for designing potent anti-TB molecules, with several compounds demonstrating activity against multidrug-resistant and extremely drug-resistant strains of TB. This research underscores the potential of piperazine derivatives in addressing global health challenges like tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that the study and application of “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-[(4-chlorophenyl)methoxy]ethyl}piperazine hydrochloride” and similar compounds could be a promising area of research.

Properties

IUPAC Name |

1-[2-[(4-chlorophenyl)methoxy]ethyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2F3N3O.ClH/c20-16-3-1-14(2-4-16)13-28-10-9-26-5-7-27(8-6-26)18-17(21)11-15(12-25-18)19(22,23)24;/h1-4,11-12H,5-10,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULNXTIRXUUIOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl3F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2557282.png)

![2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2557289.png)

![11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2557290.png)

![3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2557292.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2557295.png)

![(3aR,7aS)-5-(dimethoxymethyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2557298.png)

![N,N-dibenzyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557300.png)

![1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea](/img/structure/B2557302.png)

![Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2557305.png)